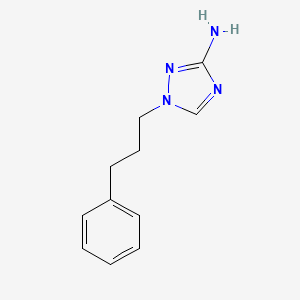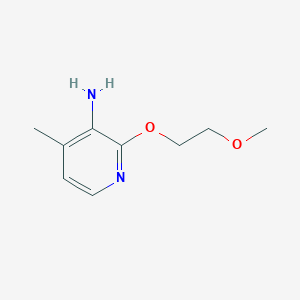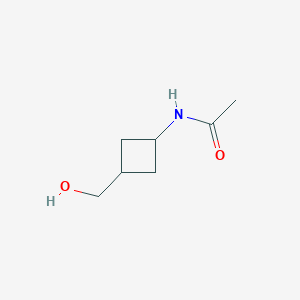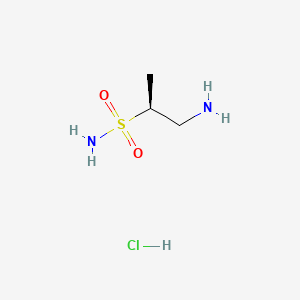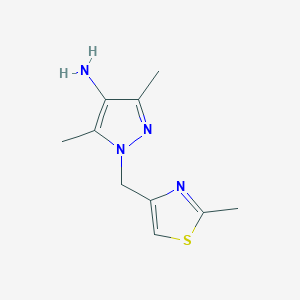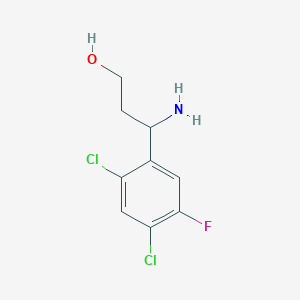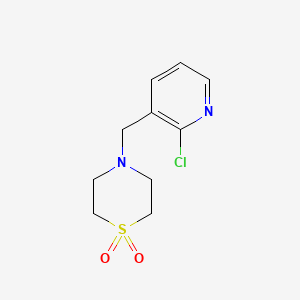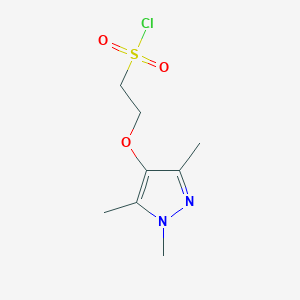
2-((1,3,5-Trimethyl-1h-pyrazol-4-yl)oxy)ethane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1,3,5-Trimethyl-1h-pyrazol-4-yl)oxy)ethane-1-sulfonyl chloride is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a sulfonyl chloride group attached to an ethane chain, which is further connected to a pyrazole ring substituted with three methyl groups.
Métodos De Preparación
The synthesis of 2-((1,3,5-Trimethyl-1h-pyrazol-4-yl)oxy)ethane-1-sulfonyl chloride typically involves multiple steps. One common synthetic route starts with the preparation of 1,3,5-trimethylpyrazole, which is then reacted with ethylene oxide to form 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol . This intermediate is subsequently treated with chlorosulfonic acid to introduce the sulfonyl chloride group, yielding the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-((1,3,5-Trimethyl-1h-pyrazol-4-yl)oxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-((1,3,5-Trimethyl-1h-pyrazol-4-yl)oxy)ethane-1-sulfonyl chloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-((1,3,5-Trimethyl-1h-pyrazol-4-yl)oxy)ethane-1-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various biological molecules, potentially disrupting their normal function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparación Con Compuestos Similares
2-((1,3,5-Trimethyl-1h-pyrazol-4-yl)oxy)ethane-1-sulfonyl chloride can be compared with other similar compounds, such as:
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethylamine: This compound lacks the sulfonyl chloride group and is primarily used as a building block in organic synthesis.
1,3,5-Trimethyl-1H-pyrazol-4-ylboronic acid hydrochloride: This compound contains a boronic acid group instead of a sulfonyl chloride group and is used in cross-coupling reactions.
3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)hydrazono]pentane-2,4-dione: This compound has a hydrazone functional group and is studied for its potential biological activities.
Propiedades
Fórmula molecular |
C8H13ClN2O3S |
|---|---|
Peso molecular |
252.72 g/mol |
Nombre IUPAC |
2-(1,3,5-trimethylpyrazol-4-yl)oxyethanesulfonyl chloride |
InChI |
InChI=1S/C8H13ClN2O3S/c1-6-8(7(2)11(3)10-6)14-4-5-15(9,12)13/h4-5H2,1-3H3 |
Clave InChI |
WSBUJFXFZCXCPN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C)C)OCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


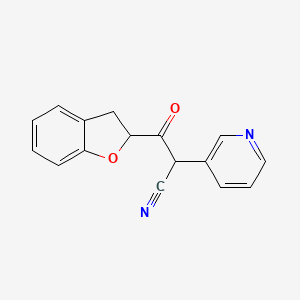
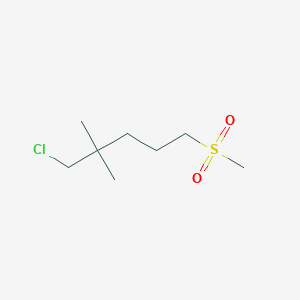
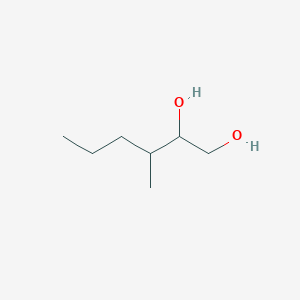
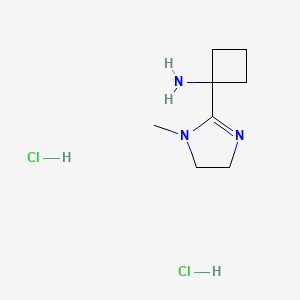
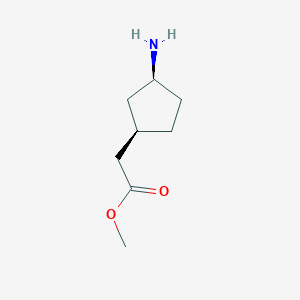
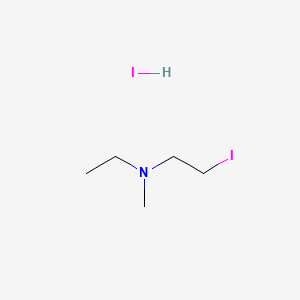
![7-Azabicyclo[2.2.1]heptane-1-acetonitrile](/img/structure/B13632422.png)
